Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate
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Overview
Description
Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of pyrrolidine derivatives, which are often explored for their biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, benzyl halides, and ethyl esters. The key steps in the synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides under basic conditions.
Bromomethylation: Introduction of the bromomethyl group through halogenation reactions.
Esterification: Formation of the ethyl ester group through esterification reactions with ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized forms of the pyrrolidine ring.
Reduction Products: Reduced forms of the compound.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Rel-ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate: Similar structure but with a difluoromethyl group instead of a bromomethyl group.
Rel-ethyl (3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
Rel-ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions not possible with other halogenated derivatives. The benzyl group also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1217186-54-3 |
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Molecular Formula |
C15H20BrNO2 |
Molecular Weight |
326.23 g/mol |
IUPAC Name |
ethyl (3R,4R)-1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-15(18)14-11-17(10-13(14)8-16)9-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14-/m0/s1 |
InChI Key |
YXCICRSDZVJVHO-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1CBr)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1CBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
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